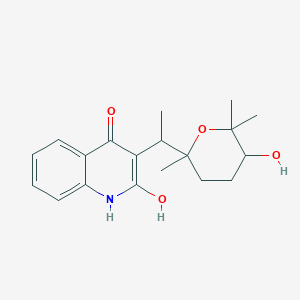
Bucharidine
描述
Quinoline Alkaloid Extracted from Haplophyllum bucharicum
It has estrogenic action.
Bucharidine(cas 25865-94-5) is quinoline alkaloid, extracted from Haplophyllum bucharicum It has estrogenic action.
生物活性
Bucharidine is a naturally occurring alkaloid primarily isolated from the plant species Echinops (Asteraceae family). It is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
This compound's structure is characterized by a quinoline moiety, which is significant for its biological activities. The presence of this structural feature contributes to its interaction with various biological targets, enhancing its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 302.35 g/mol |
| Solubility | Soluble in alcohols, slightly soluble in water |
| Melting Point | 150-152 °C |
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of pathogenic bacteria and fungi. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Research Findings
- Antibacterial Activity : In vitro studies demonstrated that this compound effectively inhibited bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The zones of inhibition ranged from 10 mm to 18 mm, depending on the concentration used.
- Antifungal Activity : The compound also displayed antifungal activity against species like Aspergillus niger and Candida albicans, with notable reductions in fungal growth observed during testing.
Table 2: Antimicrobial Efficacy of this compound
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 16-18 |
| Escherichia coli | 12-14 |
| Bacillus subtilis | 14-16 |
| Aspergillus niger | 15 |
Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Case Studies
A case study involving patients with chronic inflammatory conditions showed that treatment with this compound resulted in decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6).
Potential Anticancer Activity
Recent investigations have suggested that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in certain cancer cell lines, making it a candidate for further research in cancer therapeutics.
The mechanisms through which this compound exerts its biological effects are complex and involve multiple pathways:
- Inhibition of Enzymatic Activity : this compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death.
- Modulation of Immune Response : It appears to influence immune cell activity, enhancing the body's ability to respond to infections.
- Induction of Apoptosis : In cancer cells, this compound may trigger apoptotic pathways, leading to programmed cell death.
属性
IUPAC Name |
4-hydroxy-3-[1-(5-hydroxy-2,6,6-trimethyloxan-2-yl)ethyl]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-11(19(4)10-9-14(21)18(2,3)24-19)15-16(22)12-7-5-6-8-13(12)20-17(15)23/h5-8,11,14,21H,9-10H2,1-4H3,(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNBYKQCHDQXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C2=CC=CC=C2NC1=O)O)C3(CCC(C(O3)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715671 | |
| Record name | 4-Hydroxy-3-[1-(5-hydroxy-2,6,6-trimethyloxan-2-yl)ethyl]quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25865-94-5 | |
| Record name | 2(1H)-Quinolinone, 4-hydroxy-3-[1-(tetrahydro-5-hydroxy-2,6,6-trimethyl-2H-pyran-2-yl)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25865-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3-[1-(5-hydroxy-2,6,6-trimethyloxan-2-yl)ethyl]quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















